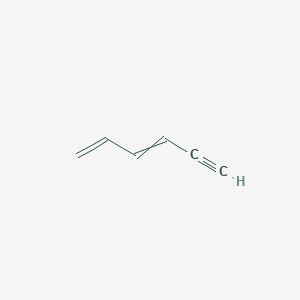

1,3-Hexadien-5-yne

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

10420-90-3 |

|---|---|

分子式 |

C6H6 |

分子量 |

78.11 g/mol |

IUPAC 名称 |

(3E)-hexa-1,3-dien-5-yne |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2/b6-5+ |

InChI 键 |

OGWJYLKDZYZYBA-AATRIKPKSA-N |

SMILES |

C=CC=CC#C |

手性 SMILES |

C=C/C=C/C#C |

规范 SMILES |

C=CC=CC#C |

沸点 |

83.5 °C |

熔点 |

-81.0 °C |

同义词 |

1,3-Hexadien-5-yne. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Hexadien-5-yne: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,3-hexadien-5-yne are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ | [1][2][3] |

| Molecular Weight | 78.11 g/mol | [2] |

| CAS Number | 10420-90-3 | [1][3] |

| Appearance | Not specified | |

| Melting Point | -81 °C | [1] |

| Boiling Point | 83.5 - 98 °C | [1][4] |

| Density | 0.78 g/cm³ | [1] |

| Refractive Index | 1.506 - 1.5095 | [1][4] |

| Vapor Pressure | 83.9 mmHg at 25°C | [1] |

| SMILES | C=CC=CC#C | [2] |

| InChI | InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2 | [2] |

Synthesis and Reactivity

General Synthetic Strategies

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature, its structure suggests plausible synthetic routes. One general approach involves the creation of the alkyne functionality from a suitable precursor. For instance, a dihalogenated hexadiene could be subjected to a double dehydrohalogenation reaction using a strong base to form the triple bond.[5] Precursors such as 1,5-hexadiyne (B1215225) and hex-1-en-5-yn-3-ol have also been listed in chemical databases as potential starting materials for its synthesis.[6]

Key Reactions: The Hopf Cyclization

A cornerstone of this compound chemistry is its participation in the Hopf cyclization, a thermally allowed 6π-electrocyclization reaction.[5][7][8] First reported in 1969, the pyrolysis of cis-1,3-hexadien-5-yne leads to the formation of benzene.[5] This transformation proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, also known as isobenzene, which subsequently undergoes two consecutive hydrogen shifts to yield the aromatic product.[5] The high temperatures often required for this reaction have somewhat limited its widespread application in synthetic chemistry.[5]

The mechanism of the Hopf cyclization is a key aspect of its utility and is visualized in the diagram below.

Caption: The Hopf cyclization of cis-1,3-hexadien-5-yne to benzene.

Spectroscopic Characterization

Detailed experimental spectra for this compound are available in databases such as the NIST WebBook.[3] The following sections describe the expected spectroscopic features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex in the olefinic region due to the coupling between the vinyl protons. The terminal alkyne proton would likely appear as a singlet or a finely split multiplet in the range of 2-3 ppm. The vinyl protons would resonate further downfield, typically between 5 and 7 ppm, exhibiting complex splitting patterns (e.g., doublet of doublets, multiplets) due to cis and trans couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The sp-hybridized carbons of the alkyne would be found in the range of 65-90 ppm. The sp²-hybridized carbons of the diene would appear further downfield, typically between 110 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would provide key information about its functional groups. Characteristic peaks would include:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.

-

C≡C stretch: A weak to medium band around 2100 cm⁻¹.

-

=C-H stretch: Bands above 3000 cm⁻¹ for the vinyl C-H bonds.

-

C=C stretch: One or more bands in the 1600-1650 cm⁻¹ region for the conjugated double bonds.

-

=C-H bend (out-of-plane): Strong bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern of the double bonds.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 78. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable propargyl-type cation. Other fragmentations could involve cleavage of the carbon-carbon single bonds, leading to various smaller charged fragments.

Conclusion

This compound is a molecule of significant interest in organic synthesis due to its conjugated enyne structure and its propensity to undergo valuable transformations like the Hopf cyclization. This guide has provided a consolidated overview of its known chemical and physical properties and has outlined the expected spectroscopic features that are crucial for its identification and characterization. Further research into developing and documenting detailed synthetic protocols will undoubtedly enhance its accessibility and application in the scientific community.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H6 | CID 139149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. (3E)-hexa-1,3-dien-5-yne [stenutz.eu]

- 5. This compound | 10420-90-3 | Benchchem [benchchem.com]

- 6. This compound. | CAS#:10420-90-3 | Chemsrc [chemsrc.com]

- 7. Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

A Technical Guide to 1,3-Hexadien-5-yne: Properties, Reactivity, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-hexadien-5-yne, a conjugated enyne with significant applications in organic synthesis. The document details its chemical identity, physicochemical properties, and core reactivity, with a particular focus on the Hopf cyclization. While the compound is a valuable building block for constructing complex aromatic systems, information regarding its biological activity and detailed experimental protocols remains limited in publicly accessible literature.

Chemical Identity and Properties

This compound, also known by its IUPAC name hexa-1,3-dien-5-yne and synonym butadienylacetylene, is a hydrocarbon with the molecular formula C₆H₆.[1][2][3][4] Its structure features a conjugated system of two double bonds and one triple bond, making it a versatile precursor in various chemical transformations.

IUPAC Name: hexa-1,3-dien-5-yne[4] CAS Number: 10420-90-3[1][2][3][4][5][6] Molecular Formula: C₆H₆[1][2][3][4] Molecular Weight: Approximately 78.11 g/mol [1][2][4][5]

A summary of its key physicochemical and computed properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Units | Source |

| Molecular Weight | 78.1118 | g/mol | [1][3][5] |

| Boiling Point | 83.5 | °C at 760 mmHg | [2] |

| 358 | K | [5] | |

| Melting Point | -81 | °C | [2] |

| Density | 0.78 | g/cm³ | [2] |

| Refractive Index | 1.5095 | [2] | |

| Vapor Pressure | 83.9 | mmHg at 25°C | [2] |

| Ionization Energy | 9.20 | eV | [5] |

| Enthalpy of Vaporization | 44.0 | kJ/mol at 238 K | [5] |

| Kovats Retention Index (Standard non-polar) | 670 | [4] | |

| XLogP3 | 2 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The NIST WebBook provides mass spectrometry data obtained through electron ionization.[3][5] This information is vital for confirming the presence of the molecule in reaction mixtures and for structural elucidation.

Reactivity and Synthetic Applications

The conjugated system of this compound makes it a highly reactive and valuable intermediate in organic synthesis, particularly for the construction of carbocyclic and heterocyclic frameworks.[2]

The Hopf Cyclization

The most notable reaction of this compound is the Hopf cyclization, a thermally allowed 6π-electrocyclization that converts the cis-isomer into benzene.[2] This reaction proceeds through a highly strained isobenzene intermediate, which then undergoes two consecutive hydrogen shifts to form the stable aromatic ring.[2]

High temperatures, often exceeding 300°C for substituted analogs, are typically required for this transformation, which has historically limited its broader synthetic application.[2] However, recent research has shown that the reaction barrier can be significantly lowered on a Au(111) surface, with a gold atom actively participating in the mechanism.[7] This discovery has important implications for the synthesis of novel graphene nanoribbons from precursors containing multiple cis-hexa-1,3-diene-5-yne units.[7]

The general mechanism for the Hopf cyclization is depicted below.

Caption: The Hopf cyclization of this compound to benzene.

Other Reactions

Beyond the Hopf cyclization, the dienyne framework is a versatile precursor for various cycloaddition and metal-catalyzed transformations.[2] It can be strategically incorporated into larger molecules to serve as a key element in cascade reactions, enabling a significant increase in molecular complexity in a single synthetic step.[2]

Experimental Protocols

Biological Activity and Drug Development Potential

There is a notable absence of information in the scientific literature regarding the biological activity of this compound. Searches for its involvement in signaling pathways or its evaluation in medicinal chemistry contexts did not yield relevant results. The available research focuses on its utility as a foundational building block in organic and materials chemistry. While related structures like 1,3-dienes are important in drug synthesis, there is no direct evidence to suggest that this compound itself is a pharmacologically active agent or a direct precursor in current drug development pipelines.[6] Its high reactivity and potential for polymerization may also limit its suitability as a stable therapeutic agent.

Conclusion

This compound is a molecule of significant interest in the field of physical organic chemistry and synthetic methodology. Its well-defined structure and reactivity, particularly the Hopf cyclization, make it a valuable tool for the synthesis of aromatic compounds and advanced materials like graphene nanoribbons. However, for professionals in drug development, the lack of data on its biological activity, signaling pathway interactions, and detailed, reproducible experimental protocols currently limits its direct applicability. Future research may yet uncover roles for this versatile chemical entity in medicinal chemistry, but for now, its primary value lies in fundamental synthetic applications.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,3-Hexadien-5-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Hexadien-5-yne (C₆H₆) is a conjugated enyne of significant interest in organic synthesis due to its versatile reactivity.[1] This document provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound. It includes a summary of its structural parameters based on theoretical calculations, a discussion of its bonding and hybridization, and an outline of a general synthetic protocol. This guide is intended to serve as a foundational resource for researchers utilizing this molecule in synthetic chemistry and drug development.

Introduction

This compound, also known as butadienylacetylene, is a hydrocarbon featuring a conjugated system of two double bonds and one triple bond.[2][3] This high degree of unsaturation and conjugation imparts unique chemical properties, making it a valuable building block for the synthesis of complex organic molecules, including aromatic and heterocyclic systems.[1] Its propensity to undergo cyclization reactions, such as the Hopf cyclization, highlights its potential in the construction of novel molecular scaffolds.[4][5] Understanding the intricate details of its molecular structure and bonding is paramount for predicting its reactivity and effectively utilizing it in synthetic applications.

Molecular Structure

The molecular structure of this compound is characterized by a six-carbon chain with a terminal vinyl group, a conjugated diene system, and a terminal ethynyl (B1212043) group. The molecule exists as stereoisomers, primarily the (E)- and (Z)-configurations around the C3-C4 double bond.[2][3]

Molecular Geometry

Table 1: Computed Geometric Parameters of (E)-1,3-Hexadien-5-yne

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C1-C2 | ~1.34 |

| C2-C3 | ~1.45 | |

| C3-C4 | ~1.35 | |

| C4-C5 | ~1.43 | |

| C5-C6 | ~1.21 | |

| C1-H | ~1.08 | |

| C2-H | ~1.09 | |

| C3-H | ~1.09 | |

| C4-H | ~1.09 | |

| C6-H | ~1.06 | |

| Bond Angles | ∠(H-C1-H) | ~117 |

| ∠(H-C1-C2) | ~121.5 | |

| ∠(C1-C2-C3) | ~123 | |

| ∠(C2-C3-C4) | ~124 | |

| ∠(C3-C4-C5) | ~122 | |

| ∠(C4-C5-C6) | ~178 | |

| ∠(C5-C6-H) | ~180 | |

| Dihedral Angle | ∠(C1-C2-C3-C4) | ~180 (for E-isomer) |

Note: These values are estimations based on typical bond lengths and angles for similar conjugated systems and findings from DFT studies. Actual experimental values may vary.

Bonding and Hybridization

The electronic structure of this compound is defined by its conjugated system of π-orbitals. This conjugation arises from the overlap of p-orbitals on adjacent sp² and sp hybridized carbon atoms.

-

C1, C2, C3, and C4: These carbon atoms are involved in double bonds and are sp² hybridized. Each forms three σ-bonds, leaving one p-orbital to participate in the π-system. The geometry around these carbons is trigonal planar, with bond angles of approximately 120°.

-

C5 and C6: These carbon atoms form a triple bond and are sp hybridized. Each forms two σ-bonds, with two p-orbitals from each carbon overlapping to form two π-bonds. The geometry around this alkyne moiety is linear, with a bond angle of 180°.

The molecule contains a total of 11 σ-bonds and 4 π-bonds. The delocalization of π-electrons across the conjugated system is responsible for the molecule's stability and its characteristic reactivity in addition and pericyclic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [2][3] |

| Molecular Weight | 78.11 g/mol | [8] |

| CAS Number | 10420-90-3 | [2][3] |

| Boiling Point | 98 °C | [9] |

| Refractive Index | 1.506 | [9] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Solubility | Soluble in common organic solvents |

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of conjugated enynes like this compound is the Sonogashira cross-coupling reaction.[10][11][12] This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Protocol for Sonogashira Coupling:

-

Reactants:

-

Vinyl halide (e.g., 1-bromo-1,3-butadiene)

-

Terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection, or acetylene (B1199291) gas)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

A dry reaction flask is charged with the vinyl halide, solvent, and base under an inert atmosphere (e.g., argon or nitrogen).

-

The palladium catalyst and copper(I) salt are added to the mixture.

-

The terminal alkyne is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired this compound.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the vinylic region (δ 5-7 ppm) and a signal for the acetylenic proton (δ ~3 ppm). The coupling constants would provide information about the stereochemistry of the double bonds.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The sp² carbons would resonate in the range of δ 110-150 ppm, while the sp carbons would appear around δ 70-90 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

-

C≡C-H stretch (~3300 cm⁻¹)

-

C=C-H stretch (~3010-3095 cm⁻¹)

-

C≡C stretch (~2100-2260 cm⁻¹)

-

C=C stretch (~1600-1680 cm⁻¹)

-

Conclusion

This compound is a molecule with a rich chemical character stemming from its conjugated π-system. Its linear and planar structural elements, a consequence of sp and sp² hybridization, dictate its reactivity. While detailed experimental structural and spectroscopic data remain somewhat elusive in publicly accessible literature, theoretical calculations provide a solid foundation for understanding its molecular geometry. The Sonogashira coupling provides a reliable synthetic route to this and related enynes, opening avenues for its application in the synthesis of more complex molecules of interest to the pharmaceutical and materials science fields. This guide serves as a starting point for researchers, providing the essential structural and chemical information needed to harness the synthetic potential of this compound.

References

- 1. biblio.eui.eu [biblio.eui.eu]

- 2. books.rsc.org [books.rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H6 | CID 139149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3E)-hexa-1,3-dien-5-yne [stenutz.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic Analysis of 1,3-Hexadien-5-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-hexadien-5-yne. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available experimental mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and detailed, generalized experimental protocols for obtaining such spectra. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally related compounds.

Spectroscopic Data

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.[1]

Table 1: Experimental Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z | Intensity (Relative) |

| 78 | 100.0 (Molecular Ion) |

| 77 | 85.9 |

| 76 | 41.2 |

| 75 | 21.2 |

| 74 | 11.8 |

| 52 | 18.8 |

| 51 | 35.3 |

| 50 | 30.6 |

Source: NIST WebBook

Predicted ¹H NMR Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for the protons of this compound are presented below. These values are estimated based on the analysis of similar functional groups (vinyl and alkynyl protons).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1a (vinyl) | ~5.2 | Doublet of doublets (dd) | J(H1a-H1b) ≈ 1.5, J(H1a-H2) ≈ 10 |

| H-1b (vinyl) | ~5.4 | Doublet of doublets (dd) | J(H1b-H1a) ≈ 1.5, J(H1b-H2) ≈ 17 |

| H-2 (vinyl) | ~6.4 | Doublet of doublets of triplets (ddt) | J(H2-H1b) ≈ 17, J(H2-H1a) ≈ 10, J(H2-H3) ≈ 10 |

| H-3 (vinyl) | ~5.9 | Doublet of doublets (dd) | J(H3-H2) ≈ 10, J(H3-H4) ≈ 15 |

| H-4 (vinyl) | ~6.8 | Doublet of doublets (dd) | J(H4-H3) ≈ 15, J(H4-H6) ≈ 2 |

| H-6 (alkynyl) | ~3.0 | Doublet (d) | J(H6-H4) ≈ 2 |

Predicted ¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons of this compound are listed below.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~120 |

| C-2 | ~135 |

| C-3 | ~130 |

| C-4 | ~110 |

| C-5 | ~85 |

| C-6 | ~80 |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are detailed below.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3300 | Strong, sharp |

| C=C-H | Stretch | ~3100-3000 | Medium |

| C≡C | Stretch | ~2100 | Weak to medium |

| C=C | Stretch | ~1650 and ~1600 | Medium |

| C-H (vinyl) | Bend (out-of-plane) | ~1000-800 | Strong |

Experimental Protocols

The following sections provide detailed, generalized methodologies for acquiring the spectroscopic data discussed above.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum to determine the proton environment in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean, dry NMR tube.[2] The choice of solvent is crucial and should be based on the solubility of the compound.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. For a simple 1D ¹H spectrum, a single pulse experiment is sufficient.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy

Objective: To obtain a ¹³C NMR spectrum to identify the number and types of carbon atoms in the molecule.

Methodology:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

-

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width should be set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A significantly larger number of scans is required compared to ¹H NMR to obtain a good quality spectrum.

-

-

Data Processing:

-

Perform a Fourier transform on the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample spectrum is then acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: The positions (wavenumber), intensities, and shapes of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, direct insertion via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC separation is ideal for ensuring the purity of the analyte entering the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A flowchart illustrating the logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

The Electronic Architecture of Conjugated Dienynes: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Electronic Structure, and Spectroscopic Characterization of Conjugated Dienynes for Advanced Applications in Research and Drug Development

Conjugated dienynes, a class of organic molecules characterized by a structural motif of alternating double and triple bonds, represent a fascinating and synthetically versatile area of chemical research. Their unique electronic structure, arising from the extended π-conjugation, imparts distinct spectroscopic properties and reactivity patterns that are of significant interest in materials science, organic synthesis, and medicinal chemistry. This technical guide provides a comprehensive overview of the core principles governing the electronic structure of conjugated dienynes, detailed experimental protocols for their synthesis and characterization, and insights into their potential applications.

Fundamental Principles of Electronic Structure

The electronic properties of conjugated dienynes are fundamentally dictated by the delocalization of π-electrons across the alternating system of double and triple bonds. This delocalization, a consequence of the overlapping p-orbitals on adjacent sp²- and sp-hybridized carbon atoms, leads to a more stabilized molecular structure compared to their non-conjugated counterparts.[1][2]

Molecular Orbital Theory

According to molecular orbital (MO) theory, the atomic p-orbitals of the conjugated system combine to form a set of π molecular orbitals, each with a distinct energy level. For a simple conjugated dienyne system, this results in a series of bonding and antibonding π-orbitals. The electrons from the double and triple bonds occupy the lower-energy bonding molecular orbitals in the ground state.[1][2]

The extent of conjugation directly influences the energy spacing between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As the length of the conjugated system increases, the HOMO-LUMO energy gap decreases. This narrowing of the energy gap is a critical factor that governs the molecule's electronic and optical properties.[3]

A qualitative representation of the molecular orbital interactions in a conjugated dienyne can be visualized as follows:

Caption: A simplified molecular orbital diagram illustrating the formation of bonding and antibonding π-orbitals from atomic p-orbitals in a conjugated dienyne.

HOMO-LUMO Gap and its Implications

The energy difference between the HOMO and LUMO is a key parameter that dictates the reactivity and spectroscopic behavior of conjugated dienynes. A smaller HOMO-LUMO gap facilitates the promotion of an electron from the ground state to an excited state upon absorption of light, typically in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This transition is responsible for the characteristic absorption spectra of these compounds.[3]

The reactivity of conjugated dienynes is also closely linked to their frontier molecular orbitals. The HOMO, being the highest energy occupied orbital, is susceptible to electrophilic attack, while the LUMO, the lowest energy unoccupied orbital, is the site for nucleophilic attack. The energies and spatial distributions of these orbitals are therefore crucial in predicting the outcomes of chemical reactions.

Synthesis of Conjugated Dienynes

The construction of conjugated dienyne frameworks can be achieved through various synthetic methodologies, with palladium-catalyzed cross-coupling reactions being among the most powerful and versatile.

Sonogashira Coupling

The Sonogashira coupling reaction is a widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly well-suited for the synthesis of conjugated dienynes by coupling a vinyl halide with a terminal alkyne or vice versa.

A typical reaction workflow for a Sonogashira coupling is as follows:

Caption: A generalized workflow for the synthesis of a conjugated dienyne via Sonogashira coupling.

Cadiot-Chodkiewicz Coupling

Another important method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. This method allows for the direct formation of the diyne moiety within the conjugated system.

Spectroscopic Characterization

The unique electronic structure of conjugated dienynes gives rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for probing the electronic transitions in conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO (a π → π* transition). The wavelength of maximum absorbance (λmax) is inversely proportional to the HOMO-LUMO energy gap.[6][7]

As the extent of conjugation in a dienyne increases (i.e., with the addition of more alternating double and triple bonds), the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the λmax to longer wavelengths.[8] The molar absorptivity (ε) also tends to increase with the length of the conjugated system.

Table 1: Representative UV-Vis Absorption Data for Conjugated Systems

| Compound | Structure | λmax (nm) |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 217 |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 258 |

| (E)-Hex-3-en-1,5-diyne | HC≡C-CH=CH-C≡CH | ~230-260 |

Note: The λmax for dienynes can vary significantly based on substitution and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of conjugated dienynes.

-

¹H NMR: The protons attached to the sp² and sp carbons of the conjugated system typically resonate in specific regions of the spectrum. Vinylic protons (on the double bond) generally appear in the range of δ 5.0-7.5 ppm, with their chemical shifts being influenced by the geometry of the double bond and the nature of neighboring substituents. Acetylenic protons, if present, are typically found at around δ 2.0-3.0 ppm.[9][10]

-

¹³C NMR: The sp² and sp hybridized carbons of the dienyne backbone give rise to characteristic signals in the ¹³C NMR spectrum. The chemical shifts of these carbons provide valuable information about the electronic environment and connectivity within the molecule. Carbons of the double bond typically resonate between δ 100-150 ppm, while the acetylenic carbons appear in the range of δ 65-90 ppm.[11]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of conjugated dienynes.[12][13]

DFT Calculations

DFT calculations can provide valuable insights into:

-

Molecular Geometry: Optimization of the molecular geometry to predict bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Calculation of HOMO and LUMO energy levels, the HOMO-LUMO gap, and the visualization of molecular orbitals.

-

Spectroscopic Properties: Prediction of UV-Vis absorption spectra and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

A typical workflow for performing DFT calculations on a conjugated dienyne is as follows:

Caption: A simplified workflow for computational analysis of a conjugated dienyne using DFT.

Table 2: Calculated vs. Experimental Bond Lengths for a Simple Conjugated System (1,3-Butadiene as a model)

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (DFT) |

| C1=C2 | 1.34 | ~1.35 |

| C2-C3 | 1.48 | ~1.47 |

Note: Calculated values can vary depending on the level of theory and basis set used.[14][15]

Applications in Drug Development

The unique structural and electronic features of conjugated dienynes and related polyynes make them intriguing scaffolds for applications in medicinal chemistry and drug development. While the highly reactive enediyne natural products, known for their DNA-cleaving abilities, are a prominent example, the broader class of conjugated dienynes also holds potential.[16]

-

Molecular Scaffolding: The rigid, linear nature of the dienyne motif can be utilized to construct well-defined molecular architectures for presenting pharmacophores in a specific spatial orientation.

-

Bioorthogonal Chemistry: The reactivity of the alkyne functionalities can be exploited in "click chemistry" reactions for bioconjugation, allowing for the attachment of dienynes to biomolecules for applications in diagnostics and targeted drug delivery.

-

Electronic Properties for Sensing: The sensitivity of the electronic structure of conjugated dienynes to their environment can be harnessed in the design of fluorescent probes and sensors for biological analytes.

The relationship between the electronic structure of a dienyne-containing drug candidate and its potential biological target can be conceptualized as follows:

Caption: A logical diagram illustrating the interaction of a conjugated dienyne-based drug with its biological target.

Experimental Protocols

General Protocol for Sonogashira Coupling

Materials:

-

Vinyl halide (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

CuI (0.1 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous, degassed solvent (e.g., THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide, terminal alkyne, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired conjugated dienyne.[17][18][19]

Protocol for UV-Vis Spectroscopic Analysis

Materials:

-

Conjugated dienyne sample

-

Spectroscopic grade solvent (e.g., hexane, ethanol)

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the conjugated dienyne in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.[6]

Protocol for NMR Spectroscopic Analysis

Materials:

-

Conjugated dienyne sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Dissolve a small amount of the purified dienyne sample in the appropriate deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.[20][21]

Conclusion

The electronic structure of conjugated dienynes provides a rich platform for scientific exploration and application. Their tunable properties, accessible through synthetic modification, make them valuable building blocks in materials science and promising scaffolds in drug discovery. A thorough understanding of their electronic architecture, facilitated by a combination of spectroscopic characterization and computational modeling, is crucial for the rational design of novel functional molecules with tailored properties. The experimental protocols outlined in this guide provide a practical foundation for researchers to synthesize, characterize, and ultimately harness the potential of these fascinating conjugated systems.

References

- 1. Bergman Cyclization [organic-chemistry.org]

- 2. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acceleration of conjugated dienyne cycloaromatization. | Semantic Scholar [semanticscholar.org]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. SYNTHESIS OF DIENYNES AND ITS APPLICATIONS TO ACCESS COMPLEX MOLECULES = SYNTHESIS OF DIENYNES AND ITS APPLICATIONS TO ACCESS COMPLEX MOLECULES|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ajchem-a.com [ajchem-a.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arodes.hes-so.ch [arodes.hes-so.ch]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

Stability and resonance of conjugated dienes vs non-conjugated dienes

Abstract

This technical guide provides an in-depth analysis of the factors governing the stability of conjugated versus non-conjugated dienes, with a focus on the principles of resonance and molecular orbital theory. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the thermodynamic and spectroscopic properties of these fundamental organic structures. Detailed experimental protocols for the determination of diene stability through heat of hydrogenation and characterization by ultraviolet-visible (UV-Vis) spectroscopy are provided, alongside a quantitative summary of relevant thermochemical data. Visualizations of key concepts and experimental workflows are presented to facilitate a deeper understanding of the subject matter.

Introduction

Dienes, hydrocarbons containing two carbon-carbon double bonds, are classified based on the relative positions of these bonds. The arrangement of the double bonds profoundly influences the molecule's stability, reactivity, and spectroscopic properties. Non-conjugated dienes have their double bonds separated by two or more single bonds and behave largely as two independent alkene units. In contrast, conjugated dienes feature double bonds separated by a single single bond, a configuration that leads to unique electronic interactions and enhanced stability. This increased stability, a cornerstone of organic chemistry, is critical in understanding reaction mechanisms, predicting product distributions, and designing novel molecular scaffolds in fields such as medicinal chemistry and materials science. This guide will explore the theoretical underpinnings of this stability and provide practical experimental methodologies for its quantification and characterization.

Theoretical Framework for Diene Stability

The enhanced stability of conjugated dienes over their non-conjugated counterparts can be rationalized through two primary theoretical models: resonance theory and molecular orbital (MO) theory.

Resonance Theory

Resonance theory describes the delocalization of π-electrons in conjugated systems. In a conjugated diene, such as 1,3-butadiene (B125203), the p-orbitals on the four adjacent sp²-hybridized carbon atoms overlap, allowing the π-electrons to be shared across the entire four-carbon framework.[1][2] This delocalization is represented by drawing multiple resonance structures. While no single resonance structure accurately depicts the true electronic distribution, the resonance hybrid, a weighted average of all contributing structures, provides a more realistic representation. The delocalization of electron density over a larger area lowers the overall potential energy of the molecule, resulting in what is known as resonance energy or delocalization energy.[3] This additional stabilization is absent in non-conjugated dienes where the double bonds are isolated from each other by sp³-hybridized carbons.[4][5] The C2-C3 single bond in 1,3-butadiene is also shorter (147 pm) and stronger than a typical alkane C-C single bond (154 pm) due to its partial double bond character, a direct consequence of resonance.[1][2][6]

Molecular Orbital Theory

Molecular orbital (MO) theory provides a more quantitative and comprehensive picture of the bonding in conjugated dienes. In this model, the four p-orbitals of 1,3-butadiene combine to form four π molecular orbitals of differing energy levels: two bonding (π₁ and π₂) and two anti-bonding (π₃* and π₄*).[7][8] The four π-electrons of the diene occupy the two lower-energy bonding molecular orbitals.[1] The lowest energy MO, π₁, encompasses all four carbon atoms and exhibits constructive overlap between C2 and C3, contributing to the partial double bond character of the C2-C3 bond.[7][8] This delocalized bonding orbital is lower in energy than the bonding π orbitals of an isolated alkene, leading to the overall stabilization of the conjugated system.[1] In contrast, the π-orbitals of a non-conjugated diene, such as 1,4-pentadiene (B1346968), are localized between C1-C2 and C4-C5, with no significant interaction between them.

s-cis and s-trans Conformations

Conjugated dienes can exist in two primary planar conformations due to rotation around the central C-C single bond: s-trans and s-cis.[4][9] The "s" refers to the single bond. In the s-trans conformation, the double bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side. The s-trans conformation is generally more stable than the s-cis due to reduced steric hindrance between the terminal hydrogen atoms.[4][10] For 1,3-butadiene, the s-trans conformer is approximately 12 kJ/mol (2.8 kcal/mol) more stable than the s-cis form.[10] While the s-trans conformation is thermodynamically favored, the s-cis conformation is crucial for certain reactions, most notably the Diels-Alder cycloaddition. The energy barrier for interconversion between these conformers is relatively low.[11]

Experimental Evidence and Quantitative Analysis

The theoretical concepts of enhanced stability in conjugated dienes are strongly supported by experimental data, primarily from heats of hydrogenation and ultraviolet-visible (UV-Vis) spectroscopy.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when an unsaturated compound is catalytically hydrogenated to its corresponding saturated alkane. A lower, less exothermic heat of hydrogenation indicates a more stable starting alkene.[2] Experimental measurements consistently show that conjugated dienes have a lower heat of hydrogenation than their non-conjugated isomers.[1][2] For example, the hydrogenation of 1,3-butadiene releases approximately -226 kJ/mol, whereas the hydrogenation of a non-conjugated diene like 1,4-pentadiene releases about -251 kJ/mol.[1][2][6] The difference of roughly 25 kJ/mol represents the resonance stabilization energy of the conjugated system.

Table 1: Heats of Hydrogenation for Selected Dienes

| Diene | Structure | Type | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |

| 1,3-Butadiene | H₂C=CH-CH=CH₂ | Conjugated | -226[1][2][6] | ~-54[4][5] |

| 1,4-Pentadiene | H₂C=CH-CH₂-CH=CH₂ | Non-conjugated (Isolated) | -251[1][2][6] | ~-60[4][5] |

| 1,2-Propadiene (Allene) | H₂C=C=CH₂ | Cumulated | - | ~-70[4][5] |

| 1,3-Pentadiene | H₂C=CH-CH=CH-CH₃ | Conjugated | -226[12] | - |

| (E)-1,3-Pentadiene | H₂C=CH-CH=CH-CH₃ (trans) | Conjugated | - | - |

| (Z)-1,3-Pentadiene | H₂C=CH-CH=CH-CH₃ (cis) | Conjugated | - | - |

| 1,4-Pentadiene | H₂C=CH-CH₂-CH=CH₂ | Non-conjugated (Isolated) | -253[12] | - |

| 2,3-Pentadiene | H₃C-CH=C=CH-CH₃ | Cumulated | - | 54.1[13] |

| 1,4-Pentadiene | H₂C=CH-CH₂-CH=CH₂ | Non-conjugated (Isolated) | - | 60.8[13] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a lower energy molecular orbital to a higher one. For dienes, the relevant electronic transition is the π → π* transition. In conjugated dienes, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller than in non-conjugated dienes. Consequently, conjugated dienes absorb light of longer wavelengths (lower energy). While a non-conjugated diene absorbs UV light at wavelengths below 200 nm, a conjugated diene like 1,3-butadiene absorbs at a longer wavelength of 217 nm. This shift to longer wavelengths (a bathochromic or red shift) is a hallmark of conjugation and can be used to distinguish between conjugated and non-conjugated systems. The extent of conjugation also affects the wavelength of maximum absorbance (λmax); as the number of conjugated double bonds increases, the λmax shifts to even longer wavelengths.

Table 2: UV Absorption Maxima for Dienes

| Compound | Conjugation | λmax (nm) |

| Ethene | None (isolated double bond) | 165 |

| 1,3-Butadiene | Conjugated | 217 |

| 1,3,5-Hexatriene | Conjugated | 258 |

| β-Carotene | Extended Conjugation (11 double bonds) | 455 |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of diene stability and characterization.

Determination of Heat of Hydrogenation via Calorimetry

This protocol outlines the general procedure for measuring the heat of hydrogenation of a diene using a reaction calorimeter.

4.1.1. Materials and Equipment

-

Reaction calorimeter (e.g., a constant-pressure or bomb calorimeter)

-

High-pressure hydrogenation reactor

-

Hydrogen gas source (high purity)

-

Catalyst: 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Solvent: An inert solvent such as ethanol, hexane, or acetic acid

-

Diene sample (e.g., 1,3-butadiene, 1,4-pentadiene)

-

Standard for calibration (a compound with a known heat of hydrogenation)

-

High-precision balance

-

Temperature probe

-

Data acquisition system

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Calorimeter Calibration: Calibrate the calorimeter by measuring the heat of hydrogenation of a known standard (e.g., cyclohexene) to determine the heat capacity of the system.

-

Sample Preparation: Accurately weigh a known amount of the diene sample and dissolve it in a measured volume of the chosen inert solvent.

-

Catalyst Preparation: Weigh a small amount of the hydrogenation catalyst (typically 1-5 mol% relative to the diene). For Pd/C, it is often used as a slurry in the solvent.

-

Reactor Assembly: Place the diene solution and the catalyst into the reaction vessel of the calorimeter.

-

System Purge: Seal the reactor and purge the system with hydrogen gas several times to remove all air.

-

Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 atm).

-

Thermal Equilibration: Allow the system to reach thermal equilibrium, recording the stable initial temperature.

-

Reaction Initiation: Initiate the hydrogenation reaction by starting the stirring or by breaking a vial containing one of the reactants.

-

Data Acquisition: Record the temperature of the system as a function of time until the reaction is complete and the temperature returns to a stable baseline.

-

Data Analysis: Determine the temperature change (ΔT) from the temperature-time plot.

-

Calculation of Heat of Hydrogenation: Calculate the heat of hydrogenation using the following equation:

ΔHhydrog = - (Ccalorimeter * ΔT) / ndiene

where:

-

Ccalorimeter is the heat capacity of the calorimeter (determined from calibration).

-

ΔT is the change in temperature.

-

ndiene is the number of moles of the diene.

-

4.1.4. Calculation of Resonance Energy

The resonance energy can be estimated by comparing the experimental heat of hydrogenation of a conjugated diene with the theoretical value for a hypothetical non-conjugated diene with the same number of double bonds.

Resonance Energy = ΔH°hydrog (non-conjugated, theoretical) - ΔH°hydrog (conjugated, experimental)

For 1,3-butadiene, the theoretical heat of hydrogenation for two isolated double bonds would be approximately twice that of 1-butene (B85601) (-126 kJ/mol), so -252 kJ/mol.

Resonance Energy ≈ (-252 kJ/mol) - (-226 kJ/mol) ≈ -26 kJ/mol

Characterization by UV-Vis Spectroscopy

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of a diene to identify the presence of conjugation.

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer (dual beam recommended)

-

Quartz cuvettes (with a 1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., hexane, ethanol, or cyclohexane, which are transparent in the UV region of interest)

-

Diene samples (conjugated and non-conjugated)

4.2.2. Experimental Workflow

4.2.3. Detailed Procedure

-

Solution Preparation: Prepare dilute solutions of the conjugated and non-conjugated dienes in a suitable spectroscopic grade solvent. A typical concentration range is 10⁻⁴ to 10⁻⁵ M. Ensure the solvent does not absorb significantly in the wavelength range of interest (typically >200 nm).

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent. Place it in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the diene solution and then fill it. Place the cuvette in the sample holder.

-

Spectrum Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200 nm to 400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each diene.

-

Compare the λmax values of the conjugated and non-conjugated dienes. A significantly longer λmax for one of the dienes is indicative of a conjugated π-system.

-

Conclusion

The enhanced stability of conjugated dienes is a well-established principle in organic chemistry, robustly supported by both theoretical models and experimental evidence. Resonance theory and molecular orbital theory provide powerful frameworks for understanding the delocalization of π-electrons and the resulting stabilization energy. Quantitative data from heats of hydrogenation experiments offer direct thermodynamic proof of this stability, while UV-Vis spectroscopy provides a rapid and effective method for identifying conjugation through the characteristic bathochromic shift of the π → π* transition. For researchers in drug development and related scientific fields, a thorough grasp of these concepts and experimental techniques is indispensable for the rational design and analysis of organic molecules.

References

- 1. Hydrogenation enthalpimetry--I: microcomputer-assisted calibration and data-acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. UV-Visible Solvents [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mxrady.com [mxrady.com]

- 9. scribd.com [scribd.com]

- 10. Chapter 14. Conjugated Compounds and Ultraviolet Spectroscopy -Spring 2018.pptx [slideshare.net]

- 11. Heat Of Hydrogenation | bartleby [bartleby.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Isomerization Dynamics and Pathways of 1,3-Hexadien-5-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Hexadien-5-yne is a fascinating C6H6 isomer whose isomerization dynamics, particularly its thermal cyclization to benzene (B151609), offer insights into fundamental pericyclic reactions. This technical guide provides an in-depth analysis of the isomerization pathways of this compound, with a primary focus on its thermal behavior. The content is built upon a foundation of computational chemistry studies, which have elucidated the key intermediates and transition states. While direct experimental kinetic data for the parent molecule is limited, this guide synthesizes the available theoretical knowledge and draws parallels from related compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development who may encounter or utilize such reactive intermediates.

Introduction

The isomerization of C6H6 isomers has long been a subject of intense chemical research due to the paramount stability of the benzene ring. This compound, a conjugated enyne, represents a key acyclic isomer that provides a direct thermal pathway to benzene through a 6π-electrocyclization reaction known as the Hopf cyclization. Understanding the dynamics and energetics of this transformation is crucial for controlling reaction outcomes in organic synthesis and for modeling high-temperature chemical processes. This document details the current understanding of these isomerization pathways, supported by theoretical calculations and supplemented with insights from experimental studies on related systems.

Thermal Isomerization: The Hopf Cyclization Pathway

The primary thermal isomerization pathway of this compound is the Hopf cyclization, which converts it into benzene. This process is a thermally allowed 6π-electrocyclization.[1] Computational studies, primarily using Density Functional Theory (DFT) and coupled-cluster methods, have mapped out the reaction coordinate for this transformation.[2][3]

The overall pathway can be summarized in the following key steps:

-

6π-Electrocyclization: cis-1,3-Hexadien-5-yne undergoes a 6π-electrocyclization to form the highly strained allenic intermediate, cyclohexa-1,2,4-triene (isobenzene).

-

Biradical Intermediate: This cyclization proceeds through a transition state that leads to the isobenzene intermediate. A biradical structure has been identified as a transition state for the enantiomerization of the two possible isobenzene allenes.[2][3]

-

[2][3]-Hydrogen Shifts: The isobenzene intermediate is not stable and rapidly rearranges to the final benzene product through two consecutive[2][3]-hydrogen shifts.[2][3]

The rate-determining step in this sequence is not the initial electrocyclization but the subsequent 1,2-hydrogen shift.[1]

Energetics of the Hopf Cyclization

Computational studies have provided valuable quantitative data on the relative energies of the species involved in the thermal isomerization of this compound to benzene. The following table summarizes the calculated relative energies from a study by Prall et al., which employed the BLYP/6-31G* level of theory.

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State 1 (Electrocyclization) | +33.8 |

| Cyclohexa-1,2,4-triene (Isobenzene) | +25.5 |

| Biradical Intermediate | +31.8 |

| Transition State 2 (First H-shift) | +58.9 |

| Intermediate after first H-shift | +1.2 |

| Transition State 3 (Second H-shift) | +56.9 |

| Benzene | -46.1 |

Data sourced from theoretical calculations by Prall et al.[2][3]

Photochemical Isomerization Pathways

-

E/Z Isomerization: Like other polyenes, this compound can be expected to undergo E/Z isomerization around its double bonds upon photoexcitation.[5]

-

Electrocyclization: Photochemical 6π-electrocyclization is a possibility, though the rules of orbital symmetry (Woodward-Hoffmann rules) would predict a different stereochemical outcome than the thermal reaction.

-

Radical Cyclizations: Photoexcitation can lead to the formation of diradical intermediates that can subsequently cyclize. For some conjugated enynes, a photochemical analog of the Bergman rearrangement has been observed.[4]

It is also noteworthy that this compound has been identified as a major product from the two-photon chemistry of gaseous benzene, formed via a hot benzene molecule (S0**).[9] This indicates that this compound can be formed under high-energy conditions, and its subsequent photochemical behavior under such conditions could be complex.

Experimental Protocols

As direct experimental studies on the isomerization of the parent this compound are limited, this section outlines the computational methodologies used to study its thermal isomerization and general experimental approaches that could be applied.

Computational Methodology

The theoretical investigation of the Hopf cyclization of this compound by Prall et al. serves as a key reference.[2][3]

-

Methodology: The study utilized pure Density Functional Theory (DFT) with the Becke, Lee, Yang, and Parr (BLYP) functional and the 6-31G* basis set for geometry optimizations. To obtain more accurate energies, the Brueckner doubles coupled-cluster approach [BCCD(T)] with the cc-pVDZ basis set was employed for the parent system.

-

Workflow:

-

Geometry Optimization: The geometries of the reactant (this compound), intermediates (isobenzene, biradical), transition states, and the final product (benzene) were optimized.

-

Frequency Calculations: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to local minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface.

-

Energy Calculations: Single-point energy calculations were performed at a higher level of theory to obtain the relative energies of all species along the reaction pathway.

-

Potential Experimental Approaches

While detailed protocols for this compound are not published, the following experimental techniques are suitable for studying the isomerization of such molecules:

-

Gas-Phase Pyrolysis: Flash vacuum pyrolysis (FVP) coupled with a product analysis technique like gas chromatography-mass spectrometry (GC-MS) or matrix isolation infrared spectroscopy could be used to study the thermal isomerization at high temperatures.

-

Matrix Isolation Spectroscopy: The reactant can be isolated in an inert gas matrix (e.g., argon) at low temperatures. Thermal or photochemical isomerization can then be induced in situ and monitored spectroscopically (IR, UV-Vis).

-

Transient Absorption Spectroscopy: For photochemical studies, laser flash photolysis can be used to generate excited states and transient intermediates, which are then monitored by their absorption of a probe light source on very short timescales.

-

Kinetic Studies in Solution: The isomerization could be studied in a high-boiling point solvent, with reaction progress monitored by techniques like NMR or HPLC. However, bimolecular reactions may compete in solution.

Conclusion and Future Outlook

The isomerization of this compound is a chemically significant process, primarily defined by its thermal conversion to benzene via the Hopf cyclization. The current understanding of this pathway is predominantly based on high-level computational studies, which have provided a detailed map of the reaction energetics and intermediates. There is a clear need for further experimental investigations to validate these theoretical predictions for the parent molecule and to explore its photochemical behavior. Such studies would not only deepen our fundamental understanding of pericyclic reactions but also provide valuable data for synthetic chemists and those working in materials science and high-temperature chemistry. The development of efficient synthetic routes to this compound will be a critical first step in enabling these future experimental explorations.

References

- 1. Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cyclization of parent and cyclic hexa-1,3-dien-5-ynes--a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Hopf Cyclization of 1,3-Hexadien-5-yne: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

The Hopf cyclization, a thermally induced intramolecular 6π-electrocyclization of 1,3-hexadien-5-yne and its derivatives, represents a fascinating yet historically underutilized transformation in organic synthesis. Its potential to form aromatic rings in a single, atom-economical step is often overshadowed by a significant activation barrier. This technical guide delves into the theoretical underpinnings of this reaction, exploring its mechanism, energetics, and the dramatic catalytic effects that can unlock its synthetic utility.

The Core Mechanism: A Stepwise Aromatization

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated a multi-step mechanism for the Hopf cyclization. The reaction is not a simple concerted process but rather a sequence of distinct transformations:

-

6π-Electrocyclization: The process initiates with a thermally allowed 6π-electrocyclization of the cis-1,3-hexadien-5-yne system. This step leads to the formation of a highly strained, non-aromatic intermediate known as cyclohexa-1,2,4-triene, often referred to as "isobenzene."[1]

-

Consecutive[1][2]-Hydrogen Shifts: The strained "isobenzene" intermediate rapidly undergoes two sequential[1][2]-hydrogen shifts. These shifts are crucial for the rearomatization of the ring.

-

Rate-Determining Step: Computational studies have consistently identified the first[1][2]-hydrogen shift as the rate-determining step of the overall cyclization.[3] This step involves the highest activation energy barrier along the reaction coordinate.

The high activation barrier associated with this process has historically limited the practical application of the Hopf cyclization, often requiring harsh reaction conditions.[3]

Quantitative Energetics of the Hopf Cyclization

The energy landscape of the Hopf cyclization has been a central focus of theoretical investigations. The following tables summarize the key energetic parameters for both the parent this compound system in the gas phase and a substituted system on a gold surface, demonstrating a significant catalytic effect.

Gas-Phase Hopf Cyclization of a Substituted Dienyne

The following data pertains to the theoretical study of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne in the gas phase.

| Step | Species | Relative Free Energy (kcal/mol) |

| Reactant | Enediyne (1a) | 0.0 |

| TS1 (Electrocyclization) | 5b | 52.3 |

| Intermediate 1 | Strained Allene (5c) | 45.3 |

| TS2 (First 1,2-H Shift) | 5d | 59.7 |

| Intermediate 2 | Carbene Intermediate (5e) | 29.6 |

| TS3 (Second 1,2-H Shift) | 5f | 39.3 |

| Product 1 | Naphthalene (B1677914) Derivative (2) | -54.7 |

| TS4 (Second Cyclization) | 7c | 60.2 (rel. to 2) |

| Product 2 | Chrysene Derivative (3) | -44.3 (rel. to 2) |

Values are relative free energies in kcal/mol. Transition states are indicated in bold. The rate-determining barrier for the first cyclization is 59.7 kcal/mol, and for the second, it is 60.2 kcal/mol relative to the naphthalene derivative.

Au(111)-Catalyzed Hopf Cyclization

The presence of a gold surface dramatically alters the energetics of the reaction, significantly lowering the activation barriers.

| Step | Species | Relative Free Energy (kcal/mol) |

| Reactant | Enediyne on Au(111) | 0.0 |

| TS1 (Electrocyclization) | 4b | 28.6 |

| Intermediate 1 | Gold Allene Complex (4c) | 23.1 |

| TS2 (First 1,2-H Shift) | 4d | 32.3 |

| Intermediate 2 | Gold Carbene Complex (4e) | 9.5 |

| TS3 (Second 1,2-H Shift) | 4f | 23.1 |

| Product 1 | Naphthalene Derivative on Au(111) | -50.7 |

| TS4 (Second Cyclization) | 6c | 39.7 (rel. to 2) |

| Product 2 | Chrysene Derivative on Au(111) | -45.9 (rel. to 2) |

Values are relative free energies in kcal/mol. Transition states are indicated in bold. The rate-determining barrier for the first cyclization is lowered to 32.3 kcal/mol, and for the second, it is 39.7 kcal/mol relative to the naphthalene derivative.[3][4]

Computational Methodologies

The theoretical insights presented are the result of rigorous computational protocols.

Gas-Phase Calculations for the Parent System

Initial theoretical studies on the parent this compound system were conducted using a combination of Density Functional Theory (DFT) and high-level coupled-cluster methods.[1]

-

Geometry Optimization: Performed using the BLYP functional with the 6-31G* basis set.

-

Energy Calculations: Single-point energy calculations were carried out using the Brueckner doubles coupled-cluster approach with a cc-pVDZ basis set (BCCD(T)/cc-pVDZ) to provide more accurate energy predictions.[1]

On-Surface and Catalyzed Reaction Calculations

For the investigation of the Hopf cyclization on a Au(111) surface, a more complex computational setup was employed.

-

Gas-Phase Geometries: Optimized at the B3LYP-D3/6-31G(d) level of theory.

-

Gas-Phase Energies: Single-point energy calculations were performed at the M06-2X/6-311+G-(d,p) level.

-

On-Surface Calculations: All structures on the Au(111) slab were computed using the PBE level of theory with D3 dispersion correction.[4]

-

Basis Sets (On-Surface): A TZV2P contracted Gaussian basis set was used for carbon and hydrogen, while a DZVP basis set was employed for gold.[3]

-

Transition State Identification: Transition states were located by performing a series of constrained geometry optimizations to identify a minimum energy path (MEP). The highest energy structures along the MEP were taken as approximations for the transition states.[4]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the Hopf cyclization mechanism.

Caption: General mechanism of the Hopf cyclization.

Caption: Computational workflow for theoretical studies.

Conclusion and Future Outlook

Theoretical studies have been instrumental in demystifying the Hopf cyclization, providing a detailed mechanistic and energetic picture. The high activation barrier of the uncatalyzed reaction is a significant hurdle, but the dramatic catalytic effect observed on a gold surface opens up new avenues for its application in organic synthesis, particularly in the realm of on-surface synthesis of novel carbon nanomaterials. Future research will likely focus on exploring other catalytic systems, both heterogeneous and homogeneous, that can further lower the reaction barrier and expand the substrate scope of this powerful aromatization reaction. The insights gained from these theoretical investigations will undoubtedly guide experimental efforts toward harnessing the full potential of the Hopf cyclization in the development of new synthetic methodologies and advanced materials.

References

- 1. The cyclization of parent and cyclic hexa-1,3-dien-5-ynes--a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Quantum Chemical Insights into 1,3-Hexadien-5-yne Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations used to elucidate the reaction mechanisms and intermediate structures of 1,3-hexadien-5-yne. Of central importance is its thermal cycloisomerization, a process analogous to the Bergman cyclization, which is of significant interest in the design of enediyne-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex reaction and computational workflows.

The Thermal Cycloisomerization of this compound

The thermal cyclization of this compound to benzene (B151609), often referred to as a "dihydro" variant of the Bergman cyclization, proceeds through a fascinating series of high-energy intermediates. Unlike the classic Bergman cyclization of hex-3-en-1,5-diynes, this reaction does not require an external hydrogen source for its final aromatization step. Computational studies have been instrumental in mapping the reaction pathway, revealing that the process is initiated by a 6π-electrocyclization.[1][2]

The reaction mechanism, as supported by density functional theory (DFT) and coupled-cluster calculations, involves the formation of a highly reactive allenic intermediate, cyclohexa-1,2,4-triene (isobenzene).[3][4] This intermediate subsequently rearranges to the stable aromatic product, benzene, through two consecutive[1][5]-hydrogen shifts.[3][4] The biradical structure, which is a key intermediate in the Bergman cyclization, is found to be the transition state for the enantiomerization of the two possible isobenzene allenes in the parent system.[3][4]

The energetics of this pathway are significantly influenced by the molecular structure, particularly when the this compound moiety is incorporated into a cyclic system. For carbocyclic 1,3-dien-5-ynes, ring strain plays a crucial role; intermediates and transition states for 9- to 11-membered rings are energetically lower than the parent acyclic system, leading to a reduced cyclization temperature.[3][4] Conversely, larger rings (12- to 14-membered) exhibit higher reaction barriers.[3][4]

Quantitative Data from Quantum Chemical Calculations

Quantum chemical calculations provide critical quantitative data on the energetics and geometries of the reactants, intermediates, and transition states along the cyclization pathway. The choice of computational method and basis set is crucial for obtaining accurate results, especially for systems with significant diradical character.

Computational Methodologies

A variety of computational methods have been employed to study the cyclization of this compound and its derivatives. Density Functional Theory (DFT) is widely used for geometry optimizations and frequency calculations, with hybrid functionals like B3LYP and dispersion-corrected functionals being common choices.[3][6] For more accurate energy calculations, especially for the challenging electronic structures of transition states and diradical intermediates, higher-level methods such as Brueckner doubles coupled-cluster with triple excitations [BCCD(T)] and the spin-flip formulation of equation-of-motion coupled-cluster theory (EOM-SF-CCSD) are utilized.[3][4]

| System | Computational Method | Basis Set | Purpose | Reference |

| Parent this compound | DFT (BLYP) | 6-31G* | Geometry Optimization & Energetics | [3][4] |